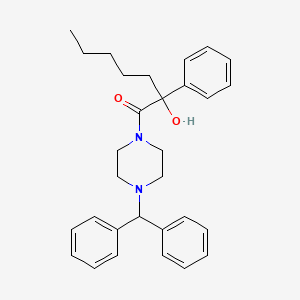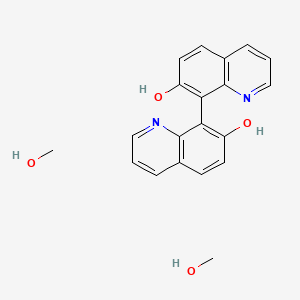![molecular formula C17H16FN3 B14209221 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- CAS No. 827322-97-4](/img/structure/B14209221.png)
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- is a complex organic compound that features a pyridine ring substituted with a nitrile group and a piperidine ring attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a fluorinated pyridine derivative with a piperidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an allosteric modulator, altering the conformation of a receptor to enhance or inhibit its function. The pathways involved often include signal transduction mechanisms that are crucial for cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: A pyridine derivative with similar structural features but different functional groups.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another pyridine derivative with multiple halogen substitutions.
3-Cyanopyridine: A simpler pyridine derivative with a nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- is unique due to the presence of both a fluorophenyl and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
827322-97-4 |
|---|---|
Molecular Formula |
C17H16FN3 |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
6-[3-(2-fluorophenyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16FN3/c18-16-6-2-1-5-15(16)14-4-3-9-21(12-14)17-8-7-13(10-19)11-20-17/h1-2,5-8,11,14H,3-4,9,12H2 |
InChI Key |
JXVPORXKPWCGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)

![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
